

Molecular weight and formula of Boc-NH-PEG2-NH-Boc

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Compound of Interest

Compound Name: **Boc-NH-PEG2-NH-Boc**

Cat. No.: **B1667353**

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In-Depth Technical Guide to Boc-NH-PEG2-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butoxycarbonyl-amino-PEG2-amino-tert-butoxycarbonyl (**Boc-NH-PEG2-NH-Boc**), a homobifunctional crosslinker pivotal in bioconjugation, drug delivery, and the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Information

Boc-NH-PEG2-NH-Boc is a derivative of polyethylene glycol (PEG) featuring two amine groups at its termini, each protected by a tert-butoxycarbonyl (Boc) group. The PEG spacer enhances solubility and biocompatibility, making it a valuable tool in pharmaceutical and biotechnological research.

Physicochemical Properties

A summary of the key quantitative data for **Boc-NH-PEG2-NH-Boc** is presented in the table below.

Property	Value	Reference
Molecular Weight	348.4 g/mol	[1]
Chemical Formula	C ₁₆ H ₃₂ N ₂ O ₆	
CAS Number	475591-59-4	[1]
Purity	≥95%	[1]
Recommended Storage	Store at -5°C, keep in a dry and dark place.	[1]

Applications in Research and Drug Development

The unique structure of **Boc-NH-PEG2-NH-Boc** lends itself to a variety of applications in advanced biomedical research:

- PROTACs Synthesis: This molecule serves as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation. [\[2\]](#)
- Bioconjugation: After deprotection, the resulting free amines can be conjugated to proteins, peptides, or other biomolecules, enabling the creation of complex biological constructs.
- Drug Delivery: The PEGylated nature of this linker can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and stability.
- Nanotechnology and Materials Research: It finds use in modifying surfaces and developing novel materials with specific biological functionalities.

Experimental Protocols

A critical step in utilizing **Boc-NH-PEG2-NH-Boc** is the removal of the Boc protecting groups to expose the reactive amine functionalities. Below is a detailed protocol for this deprotection process.

Protocol: Boc Deprotection Using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the acidic removal of the Boc groups.

Materials:

- **Boc-NH-PEG2-NH-Boc**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic Acid (TFA)
- Triisopropylsilane (TIS) (optional, as a scavenger)
- Round-bottom flask
- Magnetic stir bar and stir plate
- Ice bath
- Rotary evaporator
- Saturated sodium bicarbonate (NaHCO_3) solution (for optional neutralization)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
- Ninhydrin stain

Procedure:

- Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
- Cooling: Cool the solution to 0°C in an ice bath.

- Acidification: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocationic side reactions, add a scavenger such as TIS (2.5-5% v/v).
- Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours). The deprotected product will be more polar and have a lower R_f value. The spots can be visualized with ninhydrin stain, which detects the newly formed primary amines. Alternatively, LC-MS can be used to monitor the disappearance of the starting material's mass and the appearance of the product's mass.
- Work-up:
 - Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 times). The resulting product will be the TFA salt of the diamine.
 - Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Caution should be exercised due to CO₂ evolution.
 - Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.
 - Final Concentration: Filter the solution and concentrate it under reduced pressure to obtain the deprotected diamine.

Logical Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for the Boc deprotection of PEG linkers, a fundamental step before their use in bioconjugation.



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References

- 1. Boc-NH-PEG2-NH-Boc | CAS:475591-59-4 | Biopharma PEG [biochempeg.com]
- 2. Bis-PEG2-Boc|CAS 1611468-28-0|DC Chemicals [dcchemicals.com]
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